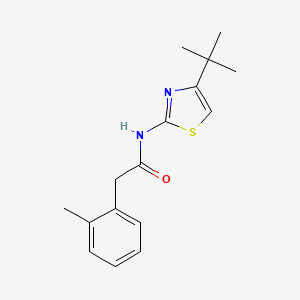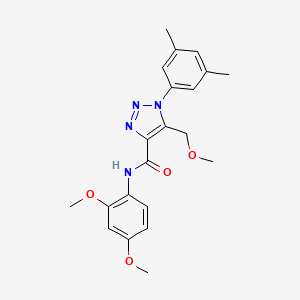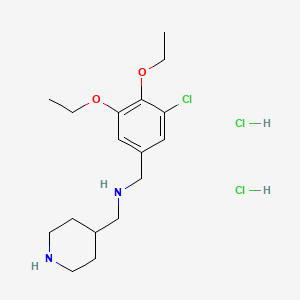![molecular formula C19H29N3O3 B4748696 N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4748696.png)
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Overview
Description
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as Boc-D-FMK, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a tool in various biomedical research applications due to its unique properties.
Scientific Research Applications
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has a wide range of scientific research applications. It is commonly used as a tool to study the caspase family of proteases, which play a critical role in apoptosis (programmed cell death). This compound is used to inhibit caspase activity, which allows researchers to study the effects of caspase inhibition on cell death and survival.
This compound is also used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of calpain, a protease that is involved in the pathogenesis of these diseases. By inhibiting calpain activity, this compound may have therapeutic potential in the treatment of these diseases.
Mechanism of Action
N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide inhibits the activity of caspases and calpain by irreversibly binding to the active site of these enzymes. The binding of this compound to caspases prevents the activation of downstream apoptotic pathways, leading to the inhibition of cell death. Similarly, the binding of this compound to calpain prevents the proteolysis of key proteins involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of caspase activity by this compound has been shown to reduce apoptosis in various cell types. Inhibition of calpain activity by this compound has been shown to reduce the accumulation of amyloid beta, a key protein involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is its high specificity for caspases and calpain. This allows researchers to selectively inhibit these enzymes without affecting other proteases. This compound is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research.
One limitation of this compound is its irreversible binding to caspases and calpain. This means that once this compound binds to these enzymes, their activity cannot be restored. This limits the use of this compound in experiments where reversible inhibition of caspases or calpain is required.
Future Directions
There are several future directions for the use of N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in scientific research. One area of interest is the development of this compound analogs with improved specificity and potency for caspases and calpain. Another area of interest is the use of this compound in the study of other proteases involved in disease pathogenesis.
In conclusion, this compound is a valuable tool in scientific research due to its unique properties. Its specificity for caspases and calpain makes it a reliable tool for the study of apoptosis and neurodegenerative diseases. However, its irreversible binding to these enzymes limits its use in experiments where reversible inhibition is required. Ongoing research into this compound and its analogs will continue to expand our understanding of the role of proteases in disease pathogenesis.
properties
IUPAC Name |
N'-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)15-5-7-16(8-6-15)21-18(24)17(23)20-9-4-10-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLHHJMHSDSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)


![N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4748628.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4748646.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
![methyl [5-(3,4-diethoxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4748684.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B4748706.png)
![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)